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Compound of Interest

4-amino-N-cyclohexyl-N-
Compound Name:
methylbenzenesulfonamide

Cat. No. B185599

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. While a complete set of
experimentally verified spectra for this specific molecule is not readily available in public
databases, this document compiles predicted data and analogous data from structurally related
compounds to offer a robust analytical profile. This guide also outlines the standard
experimental protocols for acquiring such data.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 4-
amino-N-cyclohexyl-N-methylbenzenesulfonamide. This data is crucial for the identification
and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR):

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule.
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Predicted *H NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (d) ppm

~7.5

~6.7

~ 4.0 (broad)

~35-37

2.65

~1.0-1.9

Note: Predicted data is based on established chemical shift principles and data from similar
compounds.

13C NMR (Carbon-13 NMR):

The 13C NMR spectrum helps in identifying the carbon framework of the molecule.

Predicted 3C NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (&) ppm

~ 150

~ 129

~ 127

~114

~ 58

~ 34

~32

~ 26

~25
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Note: Predicted data is based on established chemical shift principles and data from similar
compounds such as 4-amino-N-cyclohexylbenzenesulfonamide and N-cyclohexyl-4-
methylbenzenesulfonamide.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Predicted IR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Wavenumber (cm~1)

3400 - 3200

2930, 2850

1620 - 1580

1340 - 1310

1160 - 1140

900 - 800

Note: Predicted data is based on characteristic IR absorption frequencies for sulfonamides and

aromatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.
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Predicted Mass Spectrometry Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

m/z (Mass-to-Charge Ratio)

268

156

113

92

Note: The molecular formula for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is
C13H20N202S, with a molecular weight of 268.38 g/mol . The predicted fragmentation is based
on the common fragmentation patterns of sulfonamides.

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic
data.

NMR Spectroscopy

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.
o The spectral width should cover the range of 0-12 ppm.
o Use tetramethylsilane (TMS) as an internal standard (0 ppm).
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.
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o The spectral width should cover the range of 0-200 ppm.

o Alonger acquisition time and a higher number of scans are typically required compared to
IH NMR.

IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press it into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

o Data Acquisition:
o Record the spectrum typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

e Sample Preparation:

o ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol,
acetonitrile) at a low concentration (e.g., 1 pg/mL).

o EI: Introduce a small amount of the volatile sample directly into the ion source, often via a
gas chromatograph (GC-MS).

o Data Acquisition:
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o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to
collision-induced dissociation to observe the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of 4-
amino-N-cyclohexyl-N-methylbenzenesulfonamide. By combining predicted data with
established experimental protocols, researchers can confidently identify and analyze this
compound.

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-amino-N-
cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-
ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b185599?utm_src=pdf-body-img
https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide
https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide
https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide
https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

